![molecular formula C6H6ClN3O B6289657 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride CAS No. 2624417-02-1](/img/structure/B6289657.png)

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

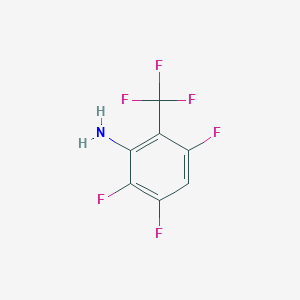

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . This compound is part of the pyrrolopyrazine derivatives, which have been isolated from various sources such as plants, microbes, soil, marine life, and more .

Synthesis Analysis

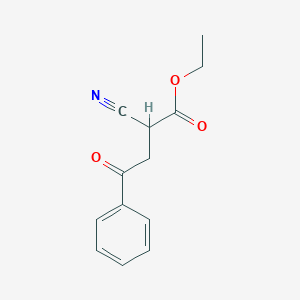

The synthesis of pyrrolopyrazine derivatives, including 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C6H5N3O.ClH/c10-6-5-4 (3-9-6)7-1-2-8-5;/h1-2H,3H2, (H,9,10);1H .Physical And Chemical Properties Analysis

The physical form of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride is a pink solid . It has a molecular weight of 171.59 . The compound should be stored at 0-8 C .Scientific Research Applications

Antimicrobial Activity

This compound has been shown to exhibit antimicrobial properties . Derivatives of pyrrolopyrazine, the core structure of our compound, have been reported to possess significant antibacterial and antifungal activities . This makes it a potential candidate for the development of new antimicrobial agents that could be used to treat various infections.

Anti-inflammatory Properties

Pyrrolopyrazine derivatives are also known for their anti-inflammatory effects . The compound’s ability to modulate inflammatory responses suggests its utility in the research and development of anti-inflammatory drugs, which could be beneficial for conditions such as arthritis or inflammatory bowel disease .

Antiviral Uses

The compound’s derivatives have shown promise in antiviral applications . Their activity against viruses adds another layer of potential in the pharmaceutical industry, particularly in the ongoing search for novel treatments against emerging viral pathogens .

Antioxidant Potential

The antioxidant capacity of pyrrolopyrazine derivatives indicates that 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride could be used in research focused on oxidative stress and related diseases. Antioxidants play a crucial role in protecting cells from damage caused by free radicals .

Antitumor Research

There is evidence to suggest that this compound could be useful in antitumor research . Its structure is conducive to the inhibition of certain cellular processes that are key in the development of cancer, making it a valuable tool in the search for new cancer therapies .

Kinase Inhibition

Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives, including our compound, have been found to have activity in kinase inhibition . This application is particularly relevant in the development of targeted therapies for diseases where kinase activity is dysregulated .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride . These factors could include temperature, pH, presence of other molecules, and the specific biological environment within the body.

properties

IUPAC Name |

6,7-dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.ClH/c10-6-5-4(3-9-6)7-1-2-8-5;/h1-2H,3H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWTUGGQIDKIMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=CN=C2C(=O)N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)

![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)